Barbituric acid, 1,3-dicyclohexyl-5-(3-oxobutyl)-

CAS No.: 20527-61-1

Cat. No.: VC18667913

Molecular Formula: C20H30N2O4

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20527-61-1 |

|---|---|

| Molecular Formula | C20H30N2O4 |

| Molecular Weight | 362.5 g/mol |

| IUPAC Name | 1,3-dicyclohexyl-5-(3-oxobutyl)-1,3-diazinane-2,4,6-trione |

| Standard InChI | InChI=1S/C20H30N2O4/c1-14(23)12-13-17-18(24)21(15-8-4-2-5-9-15)20(26)22(19(17)25)16-10-6-3-7-11-16/h15-17H,2-13H2,1H3 |

| Standard InChI Key | ZFPXRUWYABZHBU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

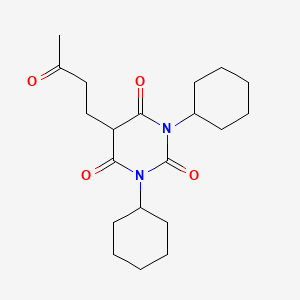

1,3-Dicyclohexyl-5-(3-oxobutyl)barbituric acid is a barbituric acid derivative with the molecular formula C₂₀H₃₀N₂O₄ and a molar mass of 362.46 g/mol . The compound features a barbituric acid core modified with two cyclohexyl groups at the 1- and 3-positions and a 3-oxobutyl substituent at the 5-position (Figure 1). This substitution pattern distinguishes it from simpler barbiturates, which typically lack the ketone-containing side chain.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₀N₂O₄ | |

| Molar Mass | 362.46 g/mol | |

| CAS Registry Number | 20527-61-1 | |

| Key Functional Groups | Cyclohexyl, ketone, barbiturate |

Structural Implications

The cyclohexyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration, while the 3-oxobutyl moiety introduces reactivity for further chemical modifications . This structural complexity may contribute to its reported bioactivity in angiogenesis and tumorigenesis inhibition .

Synthesis and Industrial Preparation

Patent-Based Synthesis Methodology

A Chinese patent (CN102432549B) outlines a preparation method for 1,3-dicyclohexyl barbituric acid derivatives, including intermediates like the target compound . Key steps involve:

-

Cyclohexylation: Reacting barbituric acid with cyclohexyl halides under alkaline conditions.

-

Side-Chain Introduction: Introducing the 3-oxobutyl group via alkylation or acylation reactions.

-

Purification: Crystallization from ethanol or acetone to achieve >95% purity .

Pharmacological Activity and Mechanisms

Table 2: Comparative Bioactivity of Barbituric Acid Derivatives

| Compound | Target Pathway | IC₅₀ (HCC Cells) | Source |

|---|---|---|---|

| BA-5 (Reference) | AKT/p70s6k | 12.5 μM | |

| 1,3-Dicyclohexyl-5-(3-oxobutyl)- | Angiogenesis* | Not reported |

*Patent data suggest antiangiogenic activity in preclinical models .

Mechanism of Action Hypotheses

The compound’s ketone group may facilitate covalent binding to cysteine residues in kinases, while the cyclohexyl groups enhance membrane permeability . Microarray analyses of similar derivatives reveal downregulation of Vimentin and Snail, key epithelial-mesenchymal transition (EMT) markers .

Future Research Directions

Unanswered Questions

-

Metabolic Fate: Cytochrome P450 isoform specificity for metabolism.

-

Resistance Mechanisms: Potential for cross-resistance with sorafenib or regorafenib.

Clinical Translation Challenges

-

Formulation Development: Requires lipid-based nanocarriers for improved bioavailability.

-

Biomarker Identification: Validated targets for patient stratification in oncology trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume